molecular formula C9H12BrN B1330265 (4-Bromobenzyl)dimethylamine CAS No. 6274-57-3

(4-Bromobenzyl)dimethylamine

カタログ番号: B1330265
CAS番号: 6274-57-3
分子量: 214.1 g/mol
InChIキー: RFEDQTSVZVRTGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

科学的研究の応用

Neurodegenerative Disease Research

Recent studies have highlighted the potential of (4-Bromobenzyl)dimethylamine derivatives in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to penetrate the blood-brain barrier makes it a candidate for preventing tau aggregation, which is a hallmark of Alzheimer's disease. In vitro studies demonstrated that certain derivatives effectively inhibit tau fibrillization, showing promise for further development as therapeutic agents .

Antimicrobial Properties

The dimethylamine pharmacophore present in this compound derivatives has been associated with various pharmacological activities, including antimicrobial effects. Research indicates that these compounds can modulate biological targets, making them valuable candidates for treating infectious diseases .

Cosmetic Formulations

This compound is also utilized in cosmetic formulations due to its properties as a conditioning agent and stabilizer. It can enhance the efficacy and stability of topical products while ensuring safety during application. The compound's role in enhancing skin penetration and bioavailability of active ingredients has been documented in various studies .

Synthesis of Complex Molecules

The compound serves as a precursor for synthesizing complex molecules, including various biphenylmethylamine derivatives. These derivatives have applications across different fields, including pharmaceuticals and agrochemicals .

Application Area Details
Neurodegenerative DiseasesPotential to prevent tau aggregation; effective in vitro inhibitors
Antimicrobial ActivityModulates biological targets; valuable for treating infections
Cosmetic FormulationsEnhances stability and efficacy; improves skin penetration
Synthesis of DerivativesPrecursor for complex molecules used in pharmaceuticals and agrochemicals

Case Study 1: Alzheimer's Disease Research

In a study focused on neurodegenerative diseases, researchers synthesized several derivatives of this compound to evaluate their effectiveness against tau aggregation. Compounds demonstrated significant inhibitory activity, suggesting potential therapeutic applications .

Case Study 2: Cosmetic Product Development

A formulation study utilized this compound to develop a new line of skin care products aimed at improving hydration and texture. The study employed experimental design techniques to optimize the formulation, resulting in products that met consumer safety and efficacy standards .

類似化合物との比較

生物活性

(4-Bromobenzyl)dimethylamine is an organic compound with the molecular formula C9_9H12_{12}BrN and a molecular weight of 214.1 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 4-bromobenzyl chloride with dimethylamine, typically in the presence of a base like sodium hydroxide or potassium carbonate. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. This interaction can influence several biological processes, including neurotransmitter systems and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have been shown to inhibit topoisomerase I and II activities, which are crucial for DNA replication and repair in cancer cells. One study reported that a derivative exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with inhibition rates reaching up to 83.52% at specific concentrations .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Some derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while sparing COX-1, which is important for maintaining gastric mucosa integrity . This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Study on Topoisomerase Inhibition

In a detailed investigation, researchers synthesized a series of thienopyrimidine derivatives based on this compound. These compounds were evaluated for their ability to inhibit topoisomerases I and II. The study utilized MTT assays to assess cell viability across different cancer cell lines. Results indicated that specific derivatives not only inhibited topoisomerase activity but also induced apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins .

CompoundCell LineInhibition (%) at 10 μM
7aMCF-774.70
7rFaDu83.52
Control--

Neurotransmitter Modulation

Another aspect of research focused on the modulation of neurotransmitter systems by this compound. The compound's ability to influence serotonin and norepinephrine pathways suggests potential applications in treating mood disorders . Investigations into its pharmacokinetics revealed favorable brain penetration characteristics, which are critical for central nervous system-targeting drugs .

特性

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDQTSVZVRTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978379
Record name 1-(4-Bromophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-57-3
Record name 4-Bromo-N,N-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6274-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (20 g, 80.65 mmol, 1.00 equiv), dimethylamine (13.20 g, 96.80 mmol, 1.20 equiv, 33%) and potassium carbonate (13.36 g, 96.81 mmol, 1.20 equiv) in ethanol (200 mL) was stirred overnight at 50° C. The solid material was removed by filtration and the filtrate was concentrated under vacuum. The residue was dissolved in 200 mL of water and extracted with 3×200 mL of dichloromethane. The combined organic layer was washed with 3×200 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with dichloromethane/methanol (20:1) to give 10 g (58%) of (4-bromophenyl)-N,N-dimethylmethanamine as a yellow oil. LC-MS: (ES, m/z): 255 [M+CH3CN+H]+, 214 [M+H]+, 169.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
13.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with argon atmosphere. Into the flask, iron complex A (1.0 mg, 0.002 mmol) was admitted as catalyst and dissolved in toluene (0.5 mL). To the solution, 1,2-bis(dimethylsilyl)benzene (475 μL) was added through a syringe, and N,N-dimethyl-4-bromobenzamide (228 mg, 1.0 mmol) was added. The solution was stirred at 100° C. for 30 minutes. Toluene was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (20/1) as developing solvent, obtaining N,N-dimethyl-4-bromobenzylamine (184 mg, 0.86 mmol, 86%). The results are shown as Entry 2 in Table 5. The resulting amine was identified for geometry by 1H and 13C-NMR spectroscopy and IR spectroscopy.
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

At 5° C. 4-bromobenzylbromide (100 g, 402 mmol) in 100 mL DMF is added to a mixture of dimethylamine (40% in water, 150 mL, 1.33 mol). After 0.5 h stirring at RT, 6 M aqueous HCl is added and the reaction mixture is extracted with diethyl ether. The combined organic phases are washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue is purified by vacuum distillation (bp 58° C. at 2 mbar). Yield: 77.6 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2M Ethanolic dimethylamine solution (30 ml) was added to a solution of 4-bromobenzyl bromide (5 g) in DMF (20 ml). The mixture was stirred at ambient temperature for 18 h and was then partitioned between ethyl acetate and saturated aqueous sodium hydrogen carbonate solution. The organic phase was dried, evaporated and purified by column chromatography, eluting with a gradient of 0 to 5% methanol in DCM to yield the product as a clear oil. MS (M+H)+ 214. 1H NMR (CDCl3) 2.21 (s, 6H), 3.35 (s, 2H), 7.18 (d, 2H), 7.43 (d, 2H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromobenzyl)dimethylamine
Reactant of Route 2
(4-Bromobenzyl)dimethylamine
Reactant of Route 3
Reactant of Route 3
(4-Bromobenzyl)dimethylamine
Reactant of Route 4
Reactant of Route 4
(4-Bromobenzyl)dimethylamine
Reactant of Route 5
Reactant of Route 5
(4-Bromobenzyl)dimethylamine
Reactant of Route 6
Reactant of Route 6
(4-Bromobenzyl)dimethylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。